
2-((2,3-Dihydrobenzofuran-5-yl)methyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid is a chemical compound that features a benzofuran ring, which is a fused ring system containing both benzene and furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Other methods include palladium or platinum-catalyzed ring closure, condensation of activated methylene following Dieckmann reaction conditions, and intramolecular Friedel–Crafts reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields with fewer side reactions . This method is particularly useful for constructing complex benzofuran ring systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or platinum catalysts for ring closure, acids for cyclization, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Applications De Recherche Scientifique
2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, making them useful in anti-inflammatory treatments . Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid include other benzofuran derivatives such as:
Uniqueness
What sets 2-[(2,3-dihydro-1-benzofuran-5-yl)methyl]butanoic acid apart from other similar compounds is its specific substitution pattern and the presence of the butanoic acid moiety.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1-benzofuran-5-ylmethyl)butanoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-10(13(14)15)7-9-3-4-12-11(8-9)5-6-16-12/h3-4,8,10H,2,5-7H2,1H3,(H,14,15) |
Clé InChI |
HKFDOAFTSIWDJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1=CC2=C(C=C1)OCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


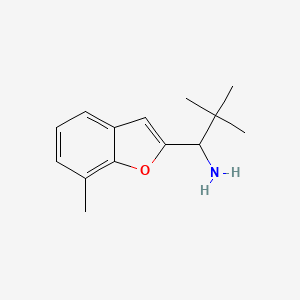

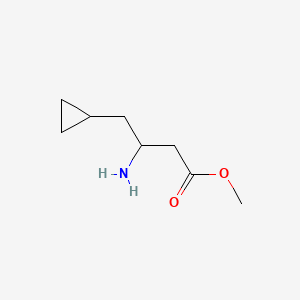
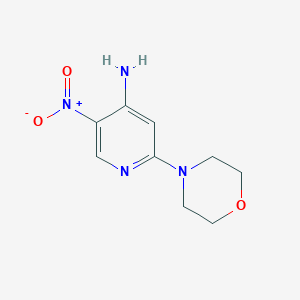


![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
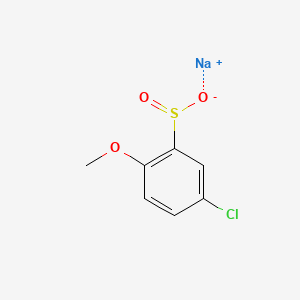

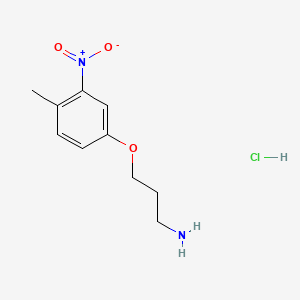


![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)

